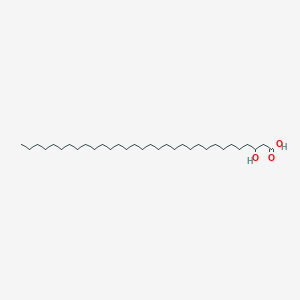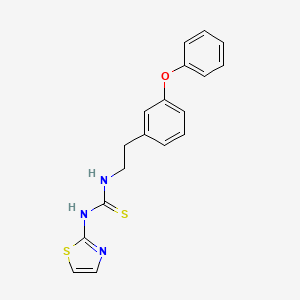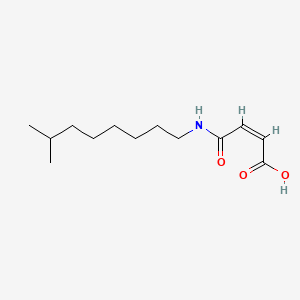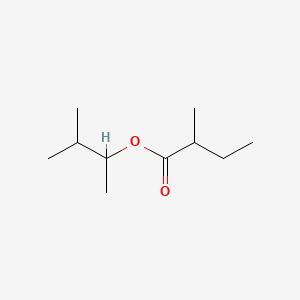
Bis(2,3-dibromopropyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-dibromopropyl)cyanamide is a chemical compound with the molecular formula C7H10Br4N2 and a molar mass of 441.78 g/mol . It is known for its applications in various fields, including as a flame retardant. The compound is characterized by the presence of bromine atoms, which contribute to its flame-retardant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dibromopropyl)cyanamide typically involves the reaction of cyanamide with 2,3-dibromopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated cyanamides, while reduction can produce debrominated derivatives .
Scientific Research Applications
Bis(2,3-dibromopropyl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is widely used as a flame retardant in various materials, including textiles and plastics.
Mechanism of Action
The mechanism of action of bis(2,3-dibromopropyl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in its activity by facilitating binding to specific sites on the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
- Tetrabromobisphenol A bis(2,3-dibromopropyl ether)
- Tris(2,3-dibromopropyl) phosphate
- Tetrabromobisphenol A mono(2,3-dibromopropyl ether)
Comparison: Bis(2,3-dibromopropyl)cyanamide is unique due to its specific structure and the presence of cyanamide and bromine groups. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, while tetrabromobisphenol A derivatives are primarily used as flame retardants, this compound also shows potential in biological applications .
Properties
CAS No. |
84852-51-7 |
|---|---|
Molecular Formula |
C7H10Br4N2 |
Molecular Weight |
441.78 g/mol |
IUPAC Name |
bis(2,3-dibromopropyl)cyanamide |
InChI |
InChI=1S/C7H10Br4N2/c8-1-6(10)3-13(5-12)4-7(11)2-9/h6-7H,1-4H2 |
InChI Key |
QIEVNVIKXIIIQU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)N(CC(CBr)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


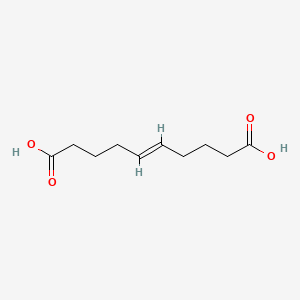

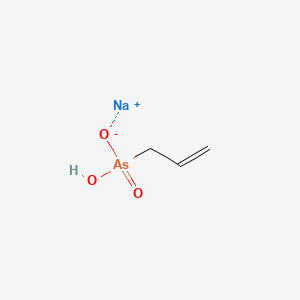
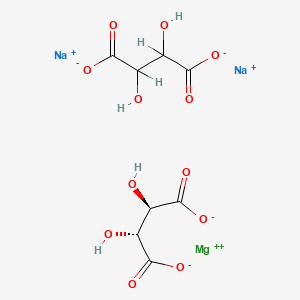

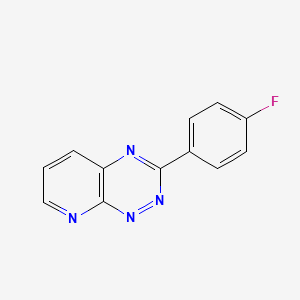
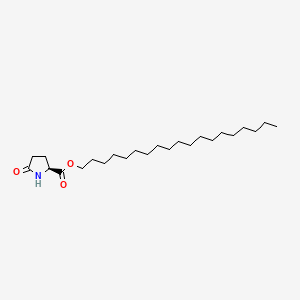
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)
